molecular formula C21H28N2 B12527178 (1S,2S)-N~1~,N~2~-Bis[(1S)-1-phenylethyl]cyclopentane-1,2-diamine CAS No. 678991-67-8

(1S,2S)-N~1~,N~2~-Bis[(1S)-1-phenylethyl]cyclopentane-1,2-diamine

Cat. No.: B12527178
CAS No.: 678991-67-8
M. Wt: 308.5 g/mol
InChI Key: RRQDNKPECUJXQX-USNOLKROSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,2S)-N~1~,N~2~-Bis[(1S)-1-phenylethyl]cyclopentane-1,2-diamine is an organic compound that belongs to the class of diamines It is characterized by the presence of two phenylethyl groups attached to a cyclopentane ring, making it a chiral molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-N~1~,N~2~-Bis[(1S)-1-phenylethyl]cyclopentane-1,2-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the cyclopentane-1,2-diamine core.

    Addition of Phenylethyl Groups: The phenylethyl groups are introduced through a series of reactions involving the use of phenylethyl halides and appropriate catalysts.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactions: Utilizing large reactors to carry out the synthesis under controlled conditions.

    Optimization of Reaction Conditions: Parameters such as temperature, pressure, and catalyst concentration are optimized to maximize yield and purity.

    Automation: Automated systems for monitoring and controlling the reaction process to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-N~1~,N~2~-Bis[(1S)-1-phenylethyl]cyclopentane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The phenylethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated phenylethyl derivatives, catalysts like palladium or platinum.

Major Products Formed

    Oxidation: Formation of corresponding ketones or alcohols.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of substituted cyclopentane derivatives.

Scientific Research Applications

(1S,2S)-N~1~,N~2~-Bis[(1S)-1-phenylethyl]cyclopentane-1,2-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.

    Biology: Investigated for its potential role in biological systems and as a building block for bioactive molecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (1S,2S)-N~1~,N~2~-Bis[(1S)-1-phenylethyl]cyclopentane-1,2-diamine exerts its effects involves:

    Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.

    Pathways Involved: It may modulate signaling pathways or metabolic processes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    (1S,2S)-1,2-Diphenyl-1,2-ethanediamine: Another chiral diamine with similar structural features.

    (1R,2R)-1,2-Diphenyl-1,2-ethanediamine: The enantiomer of the above compound, used in similar applications.

Uniqueness

    Structural Features: The presence of cyclopentane ring and phenylethyl groups makes (1S,2S)-N~1~,N~2~-Bis[(1S)-1-phenylethyl]cyclopentane-1,2-diamine unique compared to other diamines.

    Applications: Its specific chiral properties and reactivity profile make it valuable in asymmetric synthesis and catalysis.

Properties

CAS No.

678991-67-8

Molecular Formula

C21H28N2

Molecular Weight

308.5 g/mol

IUPAC Name

(1S,2S)-1-N,2-N-bis[(1S)-1-phenylethyl]cyclopentane-1,2-diamine

InChI

InChI=1S/C21H28N2/c1-16(18-10-5-3-6-11-18)22-20-14-9-15-21(20)23-17(2)19-12-7-4-8-13-19/h3-8,10-13,16-17,20-23H,9,14-15H2,1-2H3/t16-,17-,20-,21-/m0/s1

InChI Key

RRQDNKPECUJXQX-USNOLKROSA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)N[C@H]2CCC[C@@H]2N[C@@H](C)C3=CC=CC=C3

Canonical SMILES

CC(C1=CC=CC=C1)NC2CCCC2NC(C)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.